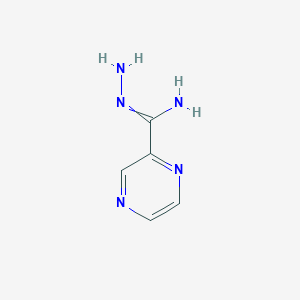![molecular formula C13H9BrO2 B1305175 Acide 4'-bromo[1,1'-biphényl]-4-carboxylique CAS No. 5731-11-3](/img/structure/B1305175.png)
Acide 4'-bromo[1,1'-biphényl]-4-carboxylique
Vue d'ensemble
Description
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a carboxylic acid group is attached at the 4 position of the biphenyl structure
Applications De Recherche Scientifique
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
Target of Action
Brominated biphenyl compounds are often used in organic synthesis, particularly in coupling reactions .
Mode of Action
Brominated biphenyls are known to participate in the suzuki reaction, a type of coupling reaction . In this reaction, the bromine atom on the biphenyl ring is replaced by another group, typically an aryl or alkenyl group .
Biochemical Pathways
The suzuki reaction, in which this compound can participate, is a key method for synthesizing many styrenes, alkenes, and biphenyls . These products can have various roles in biochemical pathways, depending on their specific structures.
Pharmacokinetics
It’s known that brominated biphenyls can undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .
Result of Action
The products of the suzuki reaction, in which this compound can participate, can have various effects depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid. For instance, the Suzuki reaction typically requires a basic environment and the presence of a palladium catalyst . Additionally, the reaction can occur in water due to the surfactant-like effects of certain reagents .
Analyse Biochimique
Biochemical Properties
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, where it undergoes metabolism . This interaction suggests that the compound may be involved in oxidative metabolic pathways. Additionally, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can undergo reduction to biphenyl in the presence of cationic micelles, indicating its potential role in redox reactions .
Cellular Effects
The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid on cellular processes are significant. It has been shown to influence cell signaling pathways and gene expression. The compound’s interaction with cytochrome P-450 enzymes suggests that it may affect the metabolism of other substrates within the cell, potentially altering cellular metabolism . Furthermore, its ability to undergo reduction and oxidation reactions indicates that it could play a role in maintaining cellular redox balance.
Molecular Mechanism
At the molecular level, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450-dependent monooxygenases involves binding to the enzyme’s active site, leading to its metabolism . This interaction may result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, the compound’s redox activity suggests that it may influence the activity of other redox-sensitive proteins and enzymes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo reduction to biphenyl in the presence of cationic micelles, indicating potential degradation pathways . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and metabolism. Toxic or adverse effects have been observed at high doses, including potential disruption of cellular redox balance and oxidative stress . These findings highlight the importance of dosage considerations in the use of this compound in research.
Metabolic Pathways
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P-450-dependent monooxygenases . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell and affect the levels of other metabolites. The compound’s redox activity also suggests potential interactions with other redox-sensitive metabolic pathways.
Transport and Distribution
Within cells and tissues, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins can facilitate its movement within the cell . The compound’s distribution can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cytochrome P-450 enzymes suggest that it may localize to the endoplasmic reticulum, where these enzymes are predominantly found . This localization can influence the compound’s ability to interact with other biomolecules and exert its effects on cellular processes.
Méthodes De Préparation
The synthesis of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid typically involves the bromination of biphenyl followed by carboxylation. One common method is the Gomberg reaction, which involves the reaction of para-bromoaniline with benzene, followed by further reactions to introduce the carboxylic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form other derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can be compared with other biphenyl derivatives such as:
4-Bromobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4’-Hydroxy[1,1’-biphenyl]-4-carboxylic acid: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4’-Methyl[1,1’-biphenyl]-4-carboxylic acid: The methyl group provides different steric and electronic properties compared to the bromine atom.
Propriétés
IUPAC Name |
4-(4-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384761 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-11-3 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


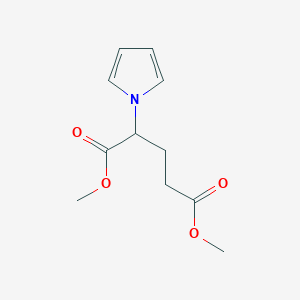


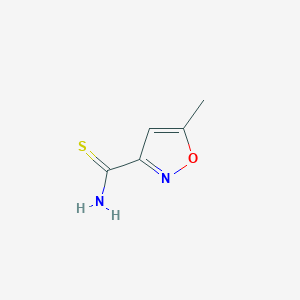

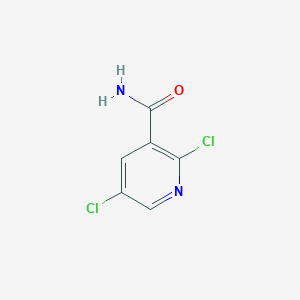
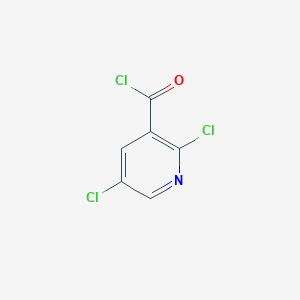
![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)

